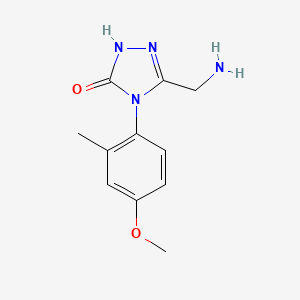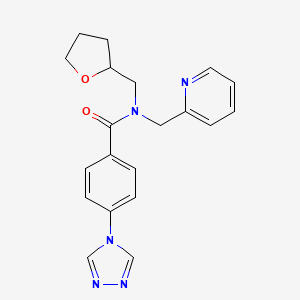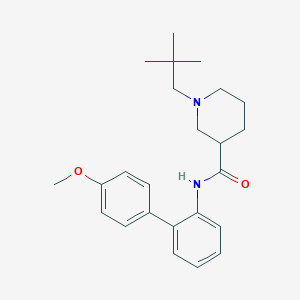![molecular formula C21H30N2O6 B3969027 1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969027.png)
1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate, also known as BDB, is a chemical compound that belongs to the family of psychoactive substances. BDB is structurally similar to the drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. BDB has been found to have similar effects to MDMA, but with less potent and shorter-lasting effects. In recent years, BDB has gained interest as a potential therapeutic agent due to its psychoactive properties.
Wirkmechanismus
1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate works by binding to serotonin and dopamine transporters in the brain, which increases the levels of these neurotransmitters. This leads to increased feelings of euphoria, empathy, and sociability. This compound also activates the release of oxytocin, which is a hormone that plays a role in social bonding and trust.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound increases the levels of serotonin and dopamine in the brain, which leads to increased feelings of euphoria, empathy, and sociability. This compound also increases heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate has several advantages and limitations for use in lab experiments. This compound has been found to be less potent and shorter-lasting than MDMA, which makes it easier to study in a laboratory setting. However, this compound has similar effects to MDMA, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety, depression, and PTSD. Another area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Finally, there is a need for further research on the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse.
Conclusion
In conclusion, this compound is a chemical compound that has gained interest as a potential therapeutic agent due to its psychoactive properties. This compound has been found to have similar effects to MDMA, but with less potent and shorter-lasting effects. This compound has several potential therapeutic applications, but further research is needed to determine its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate has been studied for its potential therapeutic applications in the treatment of various disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). This compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood, emotions, and behavior. This compound has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-2-4-10-21(9-3-1)17-7-11-20(12-8-17)14-16-5-6-18-19(13-16)23-15-22-18;3-1(4)2(5)6/h5-6,13,17H,1-4,7-12,14-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYENWVNLJEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3968969.png)
![1-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-3-phenylpropan-2-ol](/img/structure/B3968973.png)
![N-dibenzo[b,d]furan-3-yl-2-fluorobenzamide](/img/structure/B3968979.png)



![N-(3-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3969004.png)
![2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969012.png)
![methyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3969021.png)
![2-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3969034.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]-beta-alanine](/img/structure/B3969042.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969052.png)